2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
The compound “2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide” is a complex organic molecule. It contains several functional groups, including a chlorophenoxy group, a phenoxyphenyl group, and a thiazolyl group. These groups suggest that the compound might have interesting chemical properties and could potentially be used in various applications .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The chlorophenoxy and phenoxyphenyl groups would likely contribute to the overall polarity of the molecule, while the thiazolyl group could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorophenoxy, phenoxyphenyl, and thiazolyl groups. These groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .Scientific Research Applications
Synthesis and Structural Characterization
- A study conducted by Saravanan et al. (2016) focused on the structural analysis of "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," revealing that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring. The crystal structure is characterized by C—H⋯O intermolecular interactions, forming chains along the b axis (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Biological Activities
- Kumar and Mishra (2020) synthesized new diphenylamine derivatives, including analogs structurally related to "2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide," and evaluated their analgesic and anti-inflammatory activities. Their findings suggest that these compounds may have potent effects in managing pain and inflammation (Kumar & Mishra, 2020).
- Desai et al. (2008) synthesized and evaluated the antibacterial activity of various acetamide derivatives against gram-positive and gram-negative bacteria. Their study indicates that some derivatives show moderate to good antibacterial activity, underlining the potential of such compounds in antimicrobial research (Desai, Shah, Bhavsar, & Saxena, 2008).
- Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and screened them for antitumor activity against various human tumor cell lines. Compounds showed considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of such derivatives (Yurttaş, Tay, & Demirayak, 2015).
Safety and Hazards
Future Directions
The future research directions for this compound could include exploring its potential uses in various fields, such as pharmaceuticals, agrochemicals, or materials science. Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its safety and environmental impact .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S/c24-17-8-12-18(13-9-17)28-14-22(27)26-23-25-21(15-30-23)16-6-10-20(11-7-16)29-19-4-2-1-3-5-19/h1-13,15H,14H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUPUYUPUASZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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